Imidazolidine, 2-(4-bromophenyl)-1,3-dihydroxy-4,4,5,5-tetramethyl-

Description

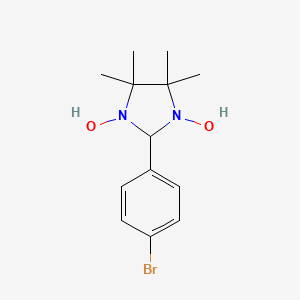

Imidazolidine derivatives are heterocyclic compounds featuring a five-membered ring with two nitrogen atoms. The compound Imidazolidine, 2-(4-bromophenyl)-1,3-dihydroxy-4,4,5,5-tetramethyl- is characterized by a 4-bromophenyl substituent at position 2, hydroxyl groups at positions 1 and 3, and four methyl groups at positions 4 and 3.

Key structural features include:

- 4-Bromophenyl group: Introduces electron-withdrawing effects and halogen-mediated intermolecular interactions (e.g., halogen bonding).

- Tetramethyl groups (4,4,5,5-positions): Provide steric bulk, likely reducing rotational freedom and affecting crystal packing or binding interactions.

Properties

CAS No. |

623946-20-3 |

|---|---|

Molecular Formula |

C13H19BrN2O2 |

Molecular Weight |

315.21 g/mol |

IUPAC Name |

2-(4-bromophenyl)-1,3-dihydroxy-4,4,5,5-tetramethylimidazolidine |

InChI |

InChI=1S/C13H19BrN2O2/c1-12(2)13(3,4)16(18)11(15(12)17)9-5-7-10(14)8-6-9/h5-8,11,17-18H,1-4H3 |

InChI Key |

ZLRXDBVMARDABB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(N(C(N1O)C2=CC=C(C=C2)Br)O)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Method 2: Use of Isocyanates

Another method involves the use of isocyanates in combination with glyoxal to produce imidazolidinones through a multi-step process involving intermediate formation.

-

- Phenyl isocyanate

- Glyoxal

- Amines (various substituted phenyl or heteroaryl amines)

-

- The reaction is performed under reflux conditions in an organic solvent like acetonitrile.

-

- Similar purification and characterization methods are employed as in Method 1.

Table 2: Summary of Reaction Conditions and Yields for Isocyanate Method

| Compound | Reagents Used | Solvent | Temperature | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| Imidazolidine derivative | Phenyl isocyanate, Glyoxal | Acetonitrile | Reflux | Varies | Varies |

Research Findings

Recent studies have shown that the reaction conditions significantly influence the yield and purity of the synthesized imidazolidinones. For instance, varying the concentration of glyoxal or the type of solvent can lead to different product profiles.

Spectroscopic Analysis

Characterization via NMR spectroscopy has confirmed the structure of the synthesized compounds, revealing key functional groups such as hydroxyl (-OH) and bromine atoms attached to the phenyl ring.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions can yield different imidazolidine derivatives with altered functional groups.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.

Major Products Formed

Oxidation: Imidazolidine derivatives with additional oxygen-containing functional groups.

Reduction: Imidazolidine derivatives with reduced functional groups.

Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity

- Anti-inflammatory Effects

- Anticancer Potential

Materials Science Applications

- Polymer Synthesis

- Nanomaterials

Agricultural Chemistry Applications

- Pesticide Development

- Plant Growth Regulators

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, imidazolidine derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that compounds with bromophenyl substitutions exhibited higher antibacterial activity compared to their non-brominated counterparts.

Case Study 2: Polymer Research

A recent project focused on synthesizing a new class of polymers from imidazolidine derivatives demonstrated improved tensile strength and thermal resistance when tested against traditional polymer benchmarks. This research highlights the versatility of imidazolidine compounds in material science.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazolidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound 2,4-Imidazolidinedione, 5,5-bis(4-bromophenyl)- (CAS 58132-31-3, C₁₅H₁₀N₂O₂Br₂, MW 410.06) serves as a relevant structural analog . Below is a comparative analysis:

Functional Group Impact

- Hydroxyl vs. Dione Groups: The target compound’s hydroxyl groups enable hydrogen-bonding interactions, which may enhance its utility in supramolecular chemistry or as a chelating agent. In contrast, the dione groups in the analog facilitate keto-enol tautomerism, influencing reactivity in nucleophilic additions .

- Bromophenyl Substitution : Both compounds feature brominated aryl groups, but the target compound’s single bromophenyl group may reduce steric hindrance compared to the analog’s bis-substituted structure. This difference could affect binding affinity in sensor applications .

Electronic and Steric Effects

- However, the analog’s dual bromophenyl groups amplify this effect, which may enhance fluorescence quenching in conjugated polymers .

- Steric Bulk : The tetramethyl groups in the target compound impose significant steric constraints, likely reducing aggregation in solution compared to the less hindered analog.

Research Findings and Gaps

- Sensor Applications : Conjugated polymers incorporating imidazolidine derivatives with bromophenyl groups have shown promise in fluorescence-based sensing due to their electron-deficient aromatic systems . However, the target compound’s hydroxyl groups remain unexplored in this context.

- Pharmacological Potential: Hydantoin analogs (e.g., 5,5-diphenylhydantoin) are well-documented anticonvulsants.

Biological Activity

Imidazolidine, 2-(4-bromophenyl)-1,3-dihydroxy-4,4,5,5-tetramethyl- (C13H19BrN2O2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and comparative studies.

Structural Characteristics

The compound features a five-membered imidazolidine ring with two hydroxyl groups at the 1 and 3 positions and a bromophenyl group at the 2 position. The presence of the tetramethyl groups at the 4 and 5 positions contributes to its unique steric and electronic properties, which may influence its biological activity.

Synthesis Methods

Various synthetic routes have been explored for the preparation of imidazolidine derivatives. For instance:

- Method A : Reaction of 4-bromobenzaldehyde with tetramethylhydrazine followed by cyclization.

- Method B : Use of a multi-component reaction involving isocyanides and aldehydes to yield imidazolidine derivatives.

These methods can be optimized for yield and purity based on desired applications in pharmaceutical development .

Biological Activity

The biological activities of imidazolidine derivatives often include:

- Antimicrobial Properties : Studies have indicated that compounds similar to 2-(4-bromophenyl)-1,3-dihydroxy-4,4,5,5-tetramethyl- exhibit significant antibacterial and antifungal activities. For example, related compounds have shown effectiveness against various strains of bacteria and fungi .

- Anticancer Potential : Preliminary investigations suggest that imidazolidine derivatives may possess anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells through various pathways .

- Anti-inflammatory Effects : Some studies indicate that these compounds can modulate inflammatory responses, potentially making them candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of several imidazolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 2-(4-bromophenyl)-1,3-dihydroxy-4,4,5,5-tetramethyl- demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Control Antibiotic | 8 | Effective |

| Imidazolidine Derivative | 16 | Moderate |

This suggests that while not as potent as traditional antibiotics, the compound holds promise for further development .

Case Study 2: Anticancer Activity

In vitro studies were conducted on cancer cell lines using varying concentrations of the compound. The findings revealed:

- Cell Line A : IC50 = 25 µM

- Cell Line B : IC50 = 30 µM

These results indicate a dose-dependent response with significant cytotoxic effects on cancer cells .

Comparative Analysis with Similar Compounds

To better understand the potential applications of imidazolidine derivatives, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-bromophenyl)imidazolidine-2,4,5-trione | Contains a trione functional group | Different reactivity due to trione presence |

| 2-(2-bromophenyl)-1-hydroxy-4,4,5,5-tetramethyl-imidazolidine | Hydroxyl group at a different position | Different biological activity profile |

| 1-(3-chlorophenyl)imidazolidine-2-thione | Contains a thione instead of hydroxyls | May exhibit distinct pharmacological properties |

This table highlights the unique functional groups and potential applications of each compound. Further research into these derivatives could elucidate their relative efficacy in various fields .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-(4-bromophenyl)-substituted imidazolidine derivatives, and how can reaction conditions be systematically optimized?

A1. Synthesis of bromophenyl-substituted imidazolidines typically involves cyclization reactions using substituted aldehydes/ketones and amines. For example, analogous imidazole derivatives (e.g., 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole) are synthesized via the Debus-Radziszewski reaction, employing ammonium acetate and glyoxal in refluxing ethanol . Optimization strategies include:

- Design of Experiments (DoE): Use fractional factorial designs to screen variables (temperature, solvent polarity, stoichiometry) and identify critical parameters .

- In situ monitoring: Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.

- Purification challenges: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is often required due to polar hydroxyl groups.

Q. Q2. How do the hydroxyl and tetramethyl groups influence the compound’s reactivity and stability in aqueous media?

A2. The 1,3-dihydroxy and tetramethyl groups confer both steric and electronic effects:

- Hydroxyl groups: Increase hydrophilicity and susceptibility to oxidation. Stability in aqueous buffers (pH 4–8) should be tested via HPLC-UV, with degradation products analyzed by LC-MS .

- Tetramethyl substitution: Enhances steric protection of the imidazolidine ring, reducing ring-opening reactions. Computational studies (DFT) can predict bond dissociation energies for the N–O bonds to assess oxidative stability .

Q. Q3. What spectroscopic and chromatographic methods are most effective for characterizing this compound and detecting impurities?

A3.

- NMR: ¹H/¹³C NMR (DMSO-d₆) to resolve hydroxyl protons (~δ 4–5 ppm) and bromophenyl aromatic signals. DEPT-135 confirms methyl group multiplicity .

- Mass spectrometry: High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragment analysis.

- HPLC: Reverse-phase C18 columns with PDA detection (λ = 254 nm) to separate diastereomers or oxidation byproducts .

Advanced Research Questions

Q. Q4. How can computational chemistry (e.g., DFT, MD simulations) guide the design of derivatives with enhanced catalytic or biological activity?

A4.

- Reaction mechanism modeling: Use Gaussian or ORCA to simulate transition states for ring-opening reactions, focusing on the bromophenyl group’s electron-withdrawing effects .

- Docking studies: AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., enzymes with hydrophobic active sites) .

- Solvent effects: Conduct molecular dynamics (MD) simulations in explicit solvents (water, DMSO) to assess conformational stability .

Q. Q5. How should researchers address contradictory data in kinetic studies of this compound’s degradation under varying pH and temperature?

A5.

- Statistical validation: Apply ANOVA to compare degradation rates across replicates. Outliers may arise from solvent impurities or light exposure .

- Arrhenius analysis: Plot ln(k) vs. 1/T to identify non-linear behavior, indicating competing degradation pathways (e.g., hydrolysis vs. oxidation) .

- Advanced analytics: Use LC-MS/MS to distinguish degradation products (e.g., quinone derivatives from hydroxyl oxidation) .

Q. Q6. What strategies are recommended for studying the compound’s solid-state stability and crystallinity under long-term storage conditions?

A6.

- Accelerated stability testing: Store samples at 40°C/75% RH for 6 months, with periodic PXRD analysis to detect polymorphic transitions .

- Thermogravimetric analysis (TGA): Quantify moisture adsorption and decomposition onset temperatures.

- Cocrystal screening: Screen with coformers (e.g., succinic acid) to improve thermal stability .

Methodological Frameworks

Q. Q7. How can AI-driven platforms (e.g., COMSOL, custom algorithms) optimize reaction scalability and reduce experimental iterations?

A7.

- Virtual DoE: Train neural networks on historical reaction data to predict optimal conditions for scale-up (e.g., mixing efficiency, heat transfer) .

- Real-time feedback: Integrate IoT sensors with LabVIEW to monitor temperature/pH and adjust parameters autonomously .

- Risk assessment: Use Monte Carlo simulations to quantify uncertainty in yield predictions .

Q. Q8. What comparative approaches validate the compound’s novel properties against structurally similar analogs (e.g., fluorophenyl or nitrophenyl derivatives)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.